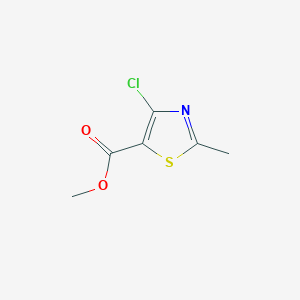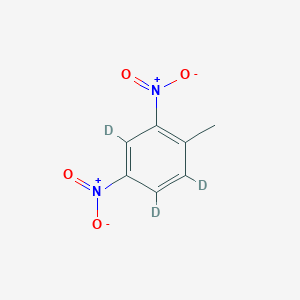![molecular formula C8H9N3O B1442386 4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one CAS No. 710349-41-0](/img/structure/B1442386.png)
4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one
Übersicht
Beschreibung
4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one, commonly known as PDD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PDD is a bicyclic compound that contains a pyridine ring and a diazepine ring. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Research by Alonso et al. (2020) details the regiospecific synthesis and structural studies of various dihydro-pyrido[3,4-B][1,4]diazepin-2(3H)-one derivatives. They analyzed the chemical structures and properties using X-ray crystallography and NMR spectroscopy, contributing to the understanding of the molecular configuration and dynamics of these compounds (Alonso et al., 2020).
Novel Synthesis Approaches
El Bouakher et al. (2013) reported an efficient method to synthesize novel derivatives of pyrido[3,4-B][1,4]diazepin-2(3H)-one. Their approach led to various bis-functionalized 1,4-diazepines, indicating potential for a broad range of applications in chemical synthesis (El Bouakher et al., 2013).
Optically Active Hybrid Compounds
Torres and Rebolledo (2016) synthesized a series of optically active hybrid compounds containing the 1H-1,5-benzodiazepine and 1,4-dihydropyridine units, showcasing the versatility of this chemical structure in creating diverse molecular frameworks (Torres & Rebolledo, 2016).
Potential in HIV-1 Inhibition
Hargrave et al. (1991) found that certain derivatives of pyrido[3,4-B][1,4]diazepin-2(3H)-one, specifically nevirapine, showed potent inhibition of HIV-1 reverse transcriptase. This highlights the compound's potential in antiviral research (Hargrave et al., 1991).
Tricyclic Compounds in Anticonvulsant Activity
Fiakpui et al. (1993) synthesized and evaluated 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones, a class of tricyclic compounds, for their anticonvulsant activities, contributing to medicinal chemistry and neurological research (Fiakpui et al., 1993).
Eigenschaften
IUPAC Name |
1,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-8-2-4-10-7-5-9-3-1-6(7)11-8/h1,3,5,10H,2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIOCMHUUSPSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CN=C2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703527 | |
| Record name | 1,3,4,5-Tetrahydro-2H-pyrido[3,4-b][1,4]diazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one | |
CAS RN |
710349-41-0 | |
| Record name | 1,3,4,5-Tetrahydro-2H-pyrido[3,4-b][1,4]diazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1442304.png)

![tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1442308.png)




![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)



![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)
